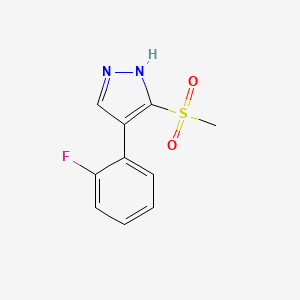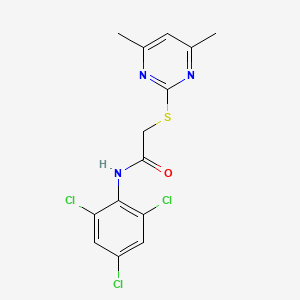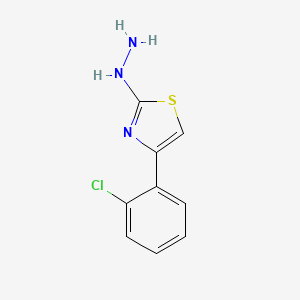
4-(2-Chlorophenyl)-2-hydrazinylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that contains both a thiazole ring and a hydrazine functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the 2-chlorophenyl group adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chlorophenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form the corresponding azo compound.
Reduction: The thiazole ring can be reduced under specific conditions to form the corresponding dihydrothiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-2-hydrazinylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with various biological receptors, modulating their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-(2-Chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolate
Uniqueness
4-(2-Chlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the thiazole ring and the hydrazine group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8ClN3S |
|---|---|
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
Clave InChI |
SRABRRCKNYGQTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


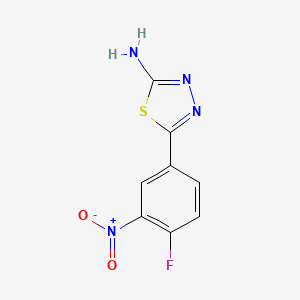
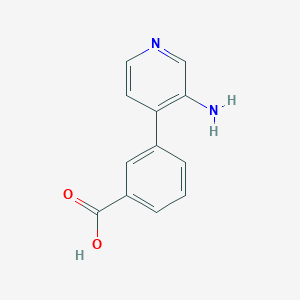
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)

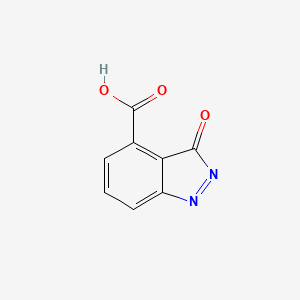
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)

![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)

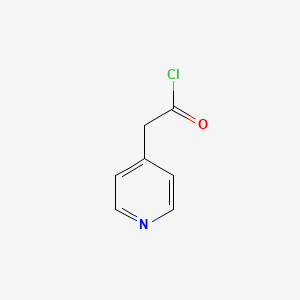
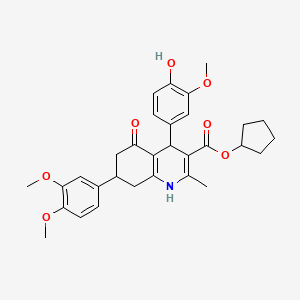
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
